molecular formula C14H16N2O2S B12731876 4-Methyl-6-(1-((2-propenyloxy)imino)ethyl)-2H-1,4-benzothiazin-3(4H)-one CAS No. 91119-74-3

4-Methyl-6-(1-((2-propenyloxy)imino)ethyl)-2H-1,4-benzothiazin-3(4H)-one

Katalognummer: B12731876
CAS-Nummer: 91119-74-3
Molekulargewicht: 276.36 g/mol
InChI-Schlüssel: OLBLGBFGWNMFCO-XNTDXEJSSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Methyl-6-(1-((2-propenyloxy)imino)ethyl)-2H-1,4-benzothiazin-3(4H)-one is a complex organic compound belonging to the benzothiazinone family This compound is characterized by its unique structure, which includes a benzothiazine ring fused with various functional groups

Vorbereitungsmethoden

The synthesis of 4-Methyl-6-(1-((2-propenyloxy)imino)ethyl)-2H-1,4-benzothiazin-3(4H)-one typically involves multiple steps, starting from readily available precursors. The synthetic route may include the following steps:

    Formation of the Benzothiazine Ring: This step involves the cyclization of appropriate precursors under specific conditions to form the benzothiazine ring.

    Introduction of Functional Groups: Various functional groups, such as the methyl and propenyloxyimino groups, are introduced through substitution reactions.

    Final Cyclization and Purification: The final product is obtained through cyclization and subsequent purification steps to ensure the desired compound’s purity and yield.

Industrial production methods may involve optimizing these synthetic routes to achieve higher yields and cost-effectiveness.

Analyse Chemischer Reaktionen

4-Methyl-6-(1-((2-propenyloxy)imino)ethyl)-2H-1,4-benzothiazin-3(4H)-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents, resulting in the formation of reduced products.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced with other groups under specific conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

4-Methyl-6-(1-((2-propenyloxy)imino)ethyl)-2H-1,4-benzothiazin-3(4H)-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Medicine: Research is ongoing to explore its potential therapeutic effects and mechanisms of action.

    Industry: It may be used in the development of new materials and industrial processes.

Wirkmechanismus

The mechanism of action of 4-Methyl-6-(1-((2-propenyloxy)imino)ethyl)-2H-1,4-benzothiazin-3(4H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Vergleich Mit ähnlichen Verbindungen

4-Methyl-6-(1-((2-propenyloxy)imino)ethyl)-2H-1,4-benzothiazin-3(4H)-one can be compared with other benzothiazinone derivatives. Similar compounds include:

  • 4-Methyl-6-(1-((2-hydroxyethyl)imino)ethyl)-2H-1,4-benzothiazin-3(4H)-one
  • 4-Methyl-6-(1-((2-methoxyethyl)imino)ethyl)-2H-1,4-benzothiazin-3(4H)-one

These compounds share a similar core structure but differ in the functional groups attached to the benzothiazine ring. The uniqueness of this compound lies in its specific functional groups, which may confer distinct chemical and biological properties.

Eigenschaften

CAS-Nummer

91119-74-3

Molekularformel

C14H16N2O2S

Molekulargewicht

276.36 g/mol

IUPAC-Name

4-methyl-6-[(E)-C-methyl-N-prop-2-enoxycarbonimidoyl]-1,4-benzothiazin-3-one

InChI

InChI=1S/C14H16N2O2S/c1-4-7-18-15-10(2)11-5-6-13-12(8-11)16(3)14(17)9-19-13/h4-6,8H,1,7,9H2,2-3H3/b15-10+

InChI-Schlüssel

OLBLGBFGWNMFCO-XNTDXEJSSA-N

Isomerische SMILES

C/C(=N\OCC=C)/C1=CC2=C(C=C1)SCC(=O)N2C

Kanonische SMILES

CC(=NOCC=C)C1=CC2=C(C=C1)SCC(=O)N2C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.